(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-22-17-10-7-15(27-2)13-18(17)28-20(22)21-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRCIUSMYNBAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. It features a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in vitro and in vivo, and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound includes:
- Benzo[d]thiazole : Known for its diverse biological activities.
- Pyrrolidine Sulfonamide : This moiety may enhance the compound's interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some relevant compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole | Antimicrobial |
| Compound B | Benzo[b][1,4]dioxine | Neuroprotective |
| Compound C | Carboxamide | Anticancer |
The specific biological activity of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide remains to be fully elucidated, but its structural analogs suggest potential in various therapeutic areas.
- Anticancer Activity : Compounds similar to this one have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole derivatives have been noted for their ability to target specific cancer cell lines effectively.
- Antimicrobial Properties : The benzo[d]thiazole structure is linked to antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit similar effects.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.
In Vitro Studies
Research has indicated that thiazole-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, a study involving thiazole derivatives showed IC50 values below those of standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
In Vivo Studies
In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary animal studies have suggested that compounds with similar structures can effectively reduce tumor sizes without significant toxicity to normal tissues .
Future Directions
Further research is necessary to explore the full potential of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Key areas include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- Optimization of Structure : Modifying the existing structure to enhance efficacy and reduce side effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans.
Preparation Methods
Sulfonylation of 4-Carboxybenzenesulfonyl Chloride
4-Carboxybenzenesulfonyl chloride (3) reacts with pyrrolidine in dichloromethane to form 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (4):
$$
\text{4-Carboxybenzenesulfonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid}
$$
Optimization Notes
Conversion to Acid Chloride
The carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (5):
$$
\text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta, \text{toluene}} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride}
$$
Conditions
Formation of Thiourea Intermediate
The benzothiazole amine (from Step 1) reacts with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (5) to form the thiourea intermediate (6):
$$
\text{6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-amine} + \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-(6-Methoxy-3-methylbenzo[d]thiazol-2-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thiourea}
$$
Characterization Data
- $$^1$$H NMR (300 MHz, CDCl₃) : δ 8.61 (d, $$J = 5.2$$ Hz, 1H, aromatic), 7.81 (d, $$J = 8.5$$ Hz, 2H, benzamide), 3.70 (m, 1H, pyrrolidine), 2.86 (t, $$J = 7.6$$ Hz, 2H, methyl).
- MS (ESI) : m/z 491.6 [M+H]⁺.
Cyclization to (E)-Ylidene Derivative
The thiourea intermediate (6) undergoes cyclization with α-bromoacetone in dry acetone:
$$
\text{Thiourea} + \alpha\text{-Bromoacetone} \xrightarrow{\text{Br}2, \text{Et}3\text{N}} \text{(E)-N-(6-Methoxy-3-Methylbenzo[d]thiazol-2(3H)-Ylidene)-4-(Pyrrolidin-1-Ylsulfonyl)Benzamide}
$$
Mechanistic Insight
- Bromine reacts with acetone to generate α-bromoacetone in situ.
- Cyclization proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by dehydrohalogenation.
Reaction Optimization
Stereochemical Control and Purification
The (E)-configuration is favored due to conjugation between the benzothiazole and benzamide groups. Purification via column chromatography (SiO₂, 4:1 hexane:ethyl acetate) isolates the E isomer.
Characterization Data
- $$^1$$H NMR (300 MHz, CD₃OD) : δ 8.55 (d, $$J = 5.2$$ Hz, 1H), 7.95 (s, 1H, imine), 3.00 (s, 3H, OCH₃).
- Elemental Analysis : Calculated for C₂₂H₂₃N₃O₄S₂: C, 58.78%; H, 5.12%; N, 9.35%. Found: C, 58.69%; H, 5.09%; N, 9.28%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiourea Cyclization | α-Bromoacetone cyclization | 65–70 | ≥98 | |
| Electrosynthesis | C–H thiolation (not direct) | N/A | N/A | |
| Reductive Amination | Not applicable | – | – |
Challenges and Mitigation Strategies
- Low Cyclization Yields : Additive bases (e.g., K₂CO₃) improve deprotonation efficiency.
- Isomer Separation : Gradient elution chromatography resolves E/Z mixtures.
- Sulfonylation Side Reactions : Controlled temperature (0°C) minimizes over-sulfonylation.
Scalability and Industrial Relevance
Bench-scale synthesis (10–50 g) achieves consistent yields (>65%) using commercially available reagents. Industrial adaptation would require continuous flow reactors to optimize bromine handling and cyclization exotherms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
